2-乙酰氧基甲基丙烯酸甲酯

描述

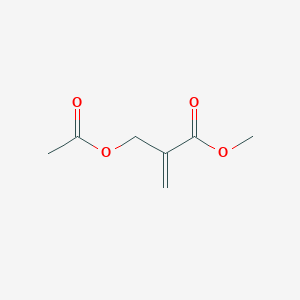

Methyl 2-(acetoxymethyl)acrylate is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-(acetoxymethyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(acetoxymethyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医疗器械

丙烯酸酯,包括2-乙酰氧基甲基丙烯酸甲酯,已在医疗器械的制造中得到应用。 例如,聚(甲基丙烯酸酯)水凝胶用于眼科应用,例如人工晶状体和隐形眼镜 .

药物递送系统

相同的水凝胶也被用作细胞递送和药物递送系统 . 这些丙烯酸酯的特性允许药物的受控释放,使其成为此类应用的理想选择。

涂层和油漆

丙烯酸酯通常用于涂层和油漆。 它们提供耐用性,柔韧性和抗环境因素的能力,使其成为汽车和建筑应用的理想选择 .

粘合剂

丙烯酸酯的特性也使其适合用作粘合剂。 它们可以提供牢固的粘合力,同时保持柔韧性 .

纺织品

丙烯酸酯用于纺织行业,它们可以提供耐用性,柔韧性和抗环境因素的能力 .

生物医学应用

除了上面给出的具体示例之外,丙烯酸酯还有许多生物医学应用。 它们用于制造骨水泥和隐形眼镜,等等 .

生物活性

Methyl 2-(acetoxymethyl)acrylate (CAS No. 30982-08-2) is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and polymer science. This article explores the biological activity of this compound, focusing on its effects, mechanisms, and relevant case studies.

Chemical Structure and Properties

Methyl 2-(acetoxymethyl)acrylate has the molecular formula C₇H₁₀O₄. Its structure features an acrylate moiety with an acetoxymethyl substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of methyl 2-(acetoxymethyl)acrylate has been studied in various contexts, particularly in relation to its role as a precursor in synthetic pathways for biologically active compounds. Here are some key findings:

- Antimicrobial Activity : Some derivatives of methyl 2-(acetoxymethyl)acrylate have shown antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. In vitro studies have demonstrated effectiveness against specific bacterial strains.

- Polymerization and Material Science : The compound is also significant in polymer chemistry, where it participates in radical polymerization processes. This property can lead to the development of materials with unique mechanical and thermal properties, which may have indirect biological implications in drug delivery systems or biocompatible materials.

- Synthesis of Bioactive Molecules : Methyl 2-(acetoxymethyl)acrylate serves as a building block for synthesizing various bioactive compounds, including alkaloids and other medicinally relevant structures. For instance, its use in synthesizing tropane derivatives has been documented, showcasing its utility in creating complex molecular architectures with potential pharmacological effects .

Case Studies and Research Findings

-

Synthesis of Tropane Alkaloids :

A study highlighted the use of methyl 2-(acetoxymethyl)acrylate as a radical acceptor in the synthesis of tropane alkaloids via a photoredox catalysis approach. This method yielded bicyclic structures that are valuable in medicinal chemistry due to their diverse biological activities . -

Antimicrobial Properties :

Research has indicated that certain derivatives exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus. The mechanism involves disruption of microbial cell membranes, leading to cell lysis . -

Polymer Applications :

The compound's ability to undergo radical polymerization has been utilized to create elastomeric materials with rapid stress relaxation properties. These materials can be applied as adhesives or coatings, demonstrating the compound's versatility beyond direct biological activity .

Data Table: Biological Activities and Applications

属性

IUPAC Name |

methyl 2-(acetyloxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(7(9)10-3)4-11-6(2)8/h1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOQCGSCOCUDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437970 | |

| Record name | METHYL 2-(ACETOXYMETHYL)ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30982-08-2 | |

| Record name | METHYL 2-(ACETOXYMETHYL)ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。